4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Overview
Description
Molecular Structure Analysis
The empirical formula of “4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride” is C8H7F3N2 . The molecular weight is 188.15 . The SMILES string representation is NC(C1=CC=C(C=C1)C(F)(F)F)=N .Physical And Chemical Properties Analysis
The compound is a solid . The CAS Number is 38980-96-0 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Antimicrobial Activity : A study explored the antimicrobial properties of fluorinated compounds, including those related to 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride. They found these compounds to be highly active against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains (Carmellino et al., 1994).
Medicinal Chemistry and Synthesis : A paper discussed the use of Pd(OTf)(2) x 2 H(2)O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its applicability in medicinal chemistry and synthesis. This method includes the fluorination protocol which is broadly applicable (Wang, Mei, & Yu, 2009).
Synthesis of Pyrimidines and Tetrahydropyrimidines : Research on the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and tetrahydro derivatives from the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride was reported. This synthesis is significant for the development of new compounds in pharmaceutical and chemical industries (Zanatta et al., 1998).
Synthesis of Isoxazoles and 1,3,5-Triazines : A novel one-pot preparation of isoxazoles and 1,3,5-triazines using anionically activated trifluoromethyl groups was described. This method could have implications for organic synthesis and the development of new chemical entities (Strekowski et al., 1995).
Development of Soluble Fluoro-Polyimides : Research demonstrated the synthesis of soluble fluoro-polyimides, highlighting their excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in various industrial sectors (Xie et al., 2001).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves and eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIJCNTBAPWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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